![molecular formula C17H12BrNO3 B14206440 4-[(7-Bromo-1-oxoisoquinolin-2(1H)-yl)methyl]benzoic acid CAS No. 820236-66-6](/img/structure/B14206440.png)
4-[(7-Bromo-1-oxoisoquinolin-2(1H)-yl)methyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(7-Bromo-1-oxoisoquinolin-2(1H)-yl)methyl]benzoic acid is a chemical compound that belongs to the class of isoquinoline derivatives. This compound is characterized by the presence of a bromine atom at the 7th position of the isoquinoline ring and a benzoic acid moiety attached to the isoquinoline through a methylene bridge. The compound’s unique structure makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(7-Bromo-1-oxoisoquinolin-2(1H)-yl)methyl]benzoic acid typically involves multi-step organic reactions. One common synthetic route includes the bromination of isoquinoline derivatives followed by the introduction of the benzoic acid moiety. The reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods allow for the efficient and scalable production of the compound while maintaining strict quality control standards.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(7-Bromo-1-oxoisoquinolin-2(1H)-yl)methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
4-[(7-Bromo-1-oxoisoquinolin-2(1H)-yl)methyl]benzoic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and cellular pathways.
Medicine: The compound is explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: It is utilized in the development of new materials and chemical processes, contributing to advancements in various industrial applications.
Wirkmechanismus
The mechanism of action of 4-[(7-Bromo-1-oxoisoquinolin-2(1H)-yl)methyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing cellular processes. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth. The exact molecular targets and pathways depend on the specific context of its application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromobenzoic acid: A simpler analog with a bromine atom on the benzoic acid ring.
7-Bromoisoquinoline: A related compound with a bromine atom on the isoquinoline ring.
Isoquinoline-2-carboxylic acid: Another isoquinoline derivative with a carboxylic acid group.
Uniqueness
4-[(7-Bromo-1-oxoisoquinolin-2(1H)-yl)methyl]benzoic acid is unique due to its combined structural features of both isoquinoline and benzoic acid moieties. This dual functionality allows it to participate in a broader range of chemical reactions and biological interactions compared to its simpler analogs.
Eigenschaften
CAS-Nummer |
820236-66-6 |
|---|---|
Molekularformel |
C17H12BrNO3 |
Molekulargewicht |
358.2 g/mol |
IUPAC-Name |
4-[(7-bromo-1-oxoisoquinolin-2-yl)methyl]benzoic acid |
InChI |
InChI=1S/C17H12BrNO3/c18-14-6-5-12-7-8-19(16(20)15(12)9-14)10-11-1-3-13(4-2-11)17(21)22/h1-9H,10H2,(H,21,22) |
InChI-Schlüssel |
AMEKIYOUZARTDP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC2=C1C=CN(C2=O)CC3=CC=C(C=C3)C(=O)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


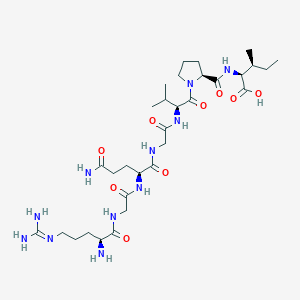
![[3-(Trifluoromethyl)undec-1-EN-3-YL]benzene](/img/structure/B14206369.png)
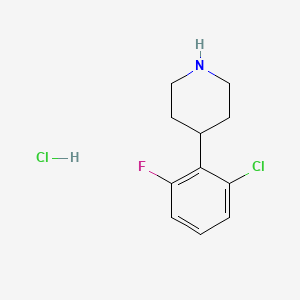
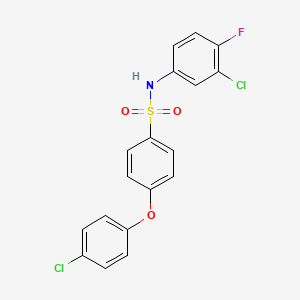

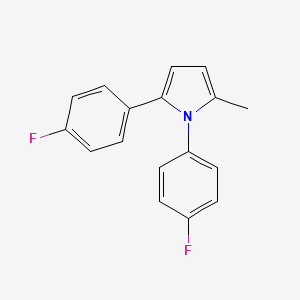
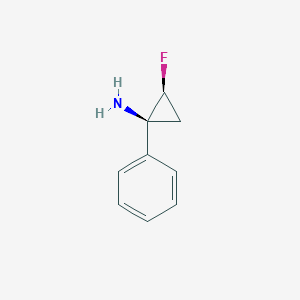
![N-Methyl-N'-[3-(methylamino)-1,2,4-thiadiazol-5-yl]thiourea](/img/structure/B14206401.png)
![1H-Indole, 2-(4-fluorophenyl)-3-[(4-phenyl-1-piperidinyl)methyl]-](/img/structure/B14206407.png)
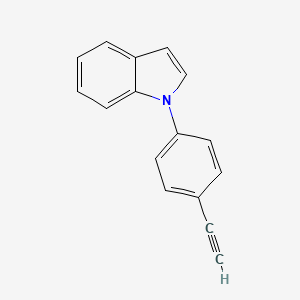
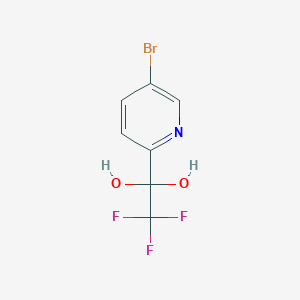
![3-{3-[(6,7-Dimethoxyquinazolin-4-yl)amino]phenyl}prop-2-yn-1-ol](/img/structure/B14206445.png)
![5-Chloro-N-[2,4-di(methanesulfonyl)phenyl]-2-hydroxybenzamide](/img/structure/B14206451.png)
![3-Bromo-7-(thiophen-3-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14206456.png)
